![molecular formula C9H8BrNO B1289213 5-(Bromomethyl)-2-methoxybenzonitrile CAS No. 320407-91-8](/img/structure/B1289213.png)
5-(Bromomethyl)-2-methoxybenzonitrile
Overview
Description
5-(Bromomethyl)-2-methoxybenzonitrile is a chemical compound that has been studied for various applications, including its potential use in fluorescence derivatization for carboxylic acids in high-performance liquid chromatography (HPLC) , as well as its role in the synthesis of pharmaceuticals such as Febuxostat . The compound contains a bromomethyl group and a methoxy group attached to a benzonitrile framework, which contributes to its reactivity and potential utility in various chemical reactions.
Synthesis Analysis
The synthesis of related bromomethyl compounds typically involves multi-step procedures that may include bromination, cyanidation, and alkylation . For instance, the synthesis of 5-Bromo-2-isobutoxybenzonitrile, a compound with a similar structure, was achieved with an overall yield of 47.7% using salicylaldehyde as a starting material . This process is noted for its mild reaction conditions and cost-effectiveness, which could be relevant for the synthesis of this compound as well.
Molecular Structure Analysis
The molecular structure of this compound has been investigated using quantum mechanical calculations and Density Functional Theory (DFT). Geometrical parameters such as bond lengths, bond angles, and dihedral angles have been predicted using DFT levels employing HF/B3LYP methods with a 6-311++G (2d,p) basis set . These studies are crucial for understanding the reactivity and properties of the molecule.
Chemical Reactions Analysis
Compounds with bromomethyl groups are known to be reactive towards nucleophiles, often leading to the formation of various derivatives . For example, 3-bromo-5-methoxyfuran-2(5H)-one reacts with nucleophiles to give cyclopropane bis-lactones, a reaction that involves a double Michael addition followed by ring closure . This reactivity pattern could be extrapolated to this compound, suggesting its potential to undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds are influenced by their functional groups. For instance, the presence of a methoxy group can affect the molecule's polarity and solubility . The spectroscopic properties, such as IR and Raman spectra, have been recorded and analyzed, providing insights into the vibrational modes of the molecule . Additionally, the compound has been studied for its nonlinear optical properties, including frequency doubling and second harmonic generation, which are significant for applications in optical devices .
Mechanism of Action
- Cereblon E3 ligase modulators, including 5-(Bromomethyl)-2-methoxybenzonitrile, adjust immune responses by targeting CRBN .
- Additionally, it modulates vascular endothelial growth factor (VEGF) and NF-kB pathways, contributing to anti-angiogenic effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
properties
IUPAC Name |
5-(bromomethyl)-2-methoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO/c1-12-9-3-2-7(5-10)4-8(9)6-11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNGNUGLFXRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50624179 | |
Record name | 5-(Bromomethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
320407-91-8 | |
Record name | 5-(Bromomethyl)-2-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50624179 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(bromomethyl)-2-methoxybenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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